molecular formula C12H11IN2O B14335541 1-[2-Oxo-2-(pyridin-4-yl)ethyl]pyridin-1-ium iodide CAS No. 110514-04-0

1-[2-Oxo-2-(pyridin-4-yl)ethyl]pyridin-1-ium iodide

Katalognummer: B14335541
CAS-Nummer: 110514-04-0
Molekulargewicht: 326.13 g/mol
InChI-Schlüssel: MDYLVFFUIWFEEO-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2-Oxo-2-(pyridin-4-yl)ethyl]pyridin-1-ium iodide, also known as Kröhnke reagent, is a chemical compound with the molecular formula C12H11IN2O. It is a pyridinium salt that has been used in various chemical reactions and research applications. The compound is known for its role in organic synthesis, particularly in the formation of carbon-carbon bonds.

Vorbereitungsmethoden

The synthesis of 1-[2-Oxo-2-(pyridin-4-yl)ethyl]pyridin-1-ium iodide typically involves the reaction of 2-acetylpyridine with pyridine in the presence of iodine. The reaction conditions include heating the mixture to facilitate the formation of the desired product. The industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

1-[2-Oxo-2-(pyridin-4-yl)ethyl]pyridin-1-ium iodide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into other derivatives with different functional groups.

    Substitution: The pyridinium iodide can undergo substitution reactions where the iodide ion is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. .

Wissenschaftliche Forschungsanwendungen

1-[2-Oxo-2-(pyridin-4-yl)ethyl]pyridin-1-ium iodide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-[2-Oxo-2-(pyridin-4-yl)ethyl]pyridin-1-ium iodide involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, facilitating the formation of new chemical bonds. Its reactivity is influenced by the presence of the pyridinium ion, which can stabilize reaction intermediates and transition states .

Vergleich Mit ähnlichen Verbindungen

1-[2-Oxo-2-(pyridin-4-yl)ethyl]pyridin-1-ium iodide can be compared with other similar compounds, such as:

    1-(2-Oxo-2-(pyridin-2-yl)ethyl)pyridin-1-ium iodide: This compound has a similar structure but with the pyridinyl group at a different position, leading to different reactivity and applications.

    1-(2-Pyridylcarbonylmethyl)pyridinium iodide: Another similar compound with variations in the functional groups attached to the pyridinium ring.

    Kröhnke reagent: A general term for pyridinium salts used in organic synthesis, including the compound

These comparisons highlight the uniqueness of this compound in terms of its structure, reactivity, and applications.

Eigenschaften

CAS-Nummer

110514-04-0

Molekularformel

C12H11IN2O

Molekulargewicht

326.13 g/mol

IUPAC-Name

2-pyridin-1-ium-1-yl-1-pyridin-4-ylethanone;iodide

InChI

InChI=1S/C12H11N2O.HI/c15-12(11-4-6-13-7-5-11)10-14-8-2-1-3-9-14;/h1-9H,10H2;1H/q+1;/p-1

InChI-Schlüssel

MDYLVFFUIWFEEO-UHFFFAOYSA-M

Kanonische SMILES

C1=CC=[N+](C=C1)CC(=O)C2=CC=NC=C2.[I-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.